![molecular formula C14H19BClNO3 B2613986 Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 1300115-16-5](/img/structure/B2613986.png)
Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like NMR, IR spectroscopy, and X-ray crystallography. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For “Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-”, these details are not available in the searched resources .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzymatic Reactions
Acetamide derivatives, particularly chloroacetamide herbicides, undergo complex metabolic activation pathways in liver microsomes, leading to the formation of DNA-reactive compounds. Studies comparing human and rat liver microsomes have detailed the metabolic processes of chloroacetamide herbicides, such as acetochlor and metolachlor, to their respective metabolites, highlighting the role of cytochrome P450 isoforms in these transformations (Coleman et al., 2000).
Antibacterial Applications
Acetamide derivatives have shown significant antibacterial activity, as demonstrated by synthesized compounds from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These compounds exhibit promising antibacterial properties against various bacterial strains, offering potential applications in combating bacterial infections (Ramalingam et al., 2019).
Anticancer Activity
Certain acetamide derivatives have been synthesized and evaluated for their anticancer activity. For instance, derivatives of 5-methyl-4-phenyl thiazole, prepared from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, showed significant cytotoxicity against human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren et al., 2019).
Enzyme Inhibition and Plant Growth
Chloroacetamide herbicides, including acetamide derivatives, inhibit fatty acid synthesis in certain algae species. This action reflects the broader potential of acetamide derivatives in affecting biochemical pathways in various organisms, with implications for both agricultural practices and understanding biochemical regulatory mechanisms (Weisshaar & Böger, 1989).
Radiochemical Studies
Acetamide derivatives have been used in radiochemical studies for their metabolism and mode of action investigations. The synthesis of radiolabeled compounds, such as chloroacetanilide herbicides, provides essential insights into the environmental fate and biological impact of these chemicals (Latli & Casida, 1995).
Safety and Hazards
Wirkmechanismus
Target of action
The compound “2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is a type of acetamide and boronic acid derivative. Acetamides are known to have various biological activities depending on their substitution patterns . Boronic acids and their derivatives are commonly used in organic synthesis and medicinal chemistry due to their ability to form reversible covalent bonds with sugars, amino acids, and other biological targets .
Mode of action
Boronic acids can form reversible covalent bonds with biological targets, which can be advantageous in drug design .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Both acetamides and boronic acids are involved in a wide range of biochemical processes .
Pharmacokinetics
The properties of a compound can be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of action
Based on its structure, it could potentially interact with a variety of biological targets .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-8-11(10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDAYVDRICSOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2613910.png)
![7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2613911.png)
![1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2613912.png)

![Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate](/img/structure/B2613914.png)

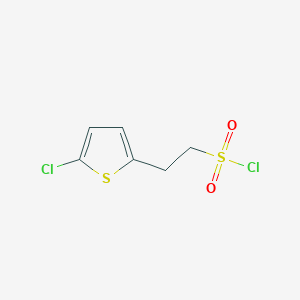
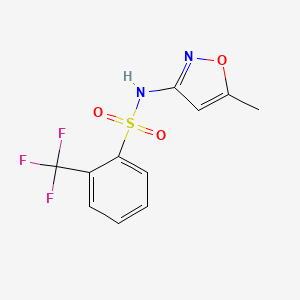
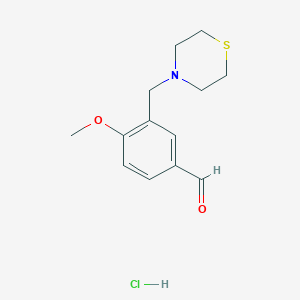

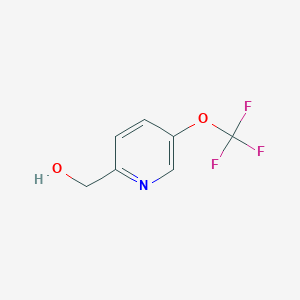
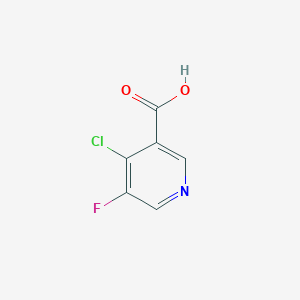
![N-(5-chloro-2-methoxyphenyl)-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2613926.png)
